N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
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Overview
Description
Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological uses .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods. One common method involves the reaction of cyanogens with anthranilic acid . Another method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
Quinazoline is a heterocyclic compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2 (1H)quinazolinones, 4 (3H)quinazolinones, and 2,4 (1H,3H)quinazolinedione .Chemical Reactions Analysis
Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring. The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .Physical and Chemical Properties Analysis
Quinazoline is a yellow-colored compound, usually found in crystalline form . It is soluble in water .Scientific Research Applications
Synthesis and Biological Evaluation
Cytotoxic Activity : A series of carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized, showing potent cytotoxic effects against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some compounds demonstrated curative potential against colon tumors in mice at specific doses (Deady et al., 2003).
Heterocyclic Aryl Monoazo Organic Compounds : Novel heterocyclic aryl monoazo organic compounds, including variations with selenium, were synthesized for dyeing polyester fibers. These compounds exhibited high efficiency based on in vitro screening for antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).
Antitumor and Antimicrobial Activities : Novel pyrazolopyrimidines and pyrazoloquinazolines were synthesized and screened for in vitro antitumor activity against liver and breast cancer cells, demonstrating dose-dependent cytotoxic activities (El-Naggar et al., 2018).
Chemical Synthesis and Characterization
Dipolar Cycloaddition Reactions : A new route for the synthesis of annelated pyrrolo- and pyridazinoquinazoline derivatives was explored, involving novel cycloaddition reactions (Ghabrial & Gaber, 2003).
Quinazoline Carboxylic Acids : A new synthesis pathway for quinazoline carboxylic acids and their esters was discovered, broadening the scope for the development of novel compounds with potential scientific applications (Süsse & Johne, 1985).
Mechanism of Action
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-28-18-7-4-14(12-19(18)29-2)8-9-23-20(26)15-5-6-16-17(13-15)24-22-25(21(16)27)10-3-11-30-22/h4-7,12-13H,3,8-11H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBMHJAUGREPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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